α-Glucosidase Inhibitory Potency of Fluorine-Substituted Piperidines vs. Acarbose Standard
The 2024 Mughal et al. study evaluated a series of eight fluorine-substituted piperidine derivatives (including compounds bearing the 2-fluorobenzyl-piperidine scaffold) for α-glucosidase inhibition. The class of fluorine-substituted piperidines exhibited IC50 values several-fold more potent than the clinical standard acarbose [1]. This class-level evidence positions fluorine-substituted piperidine derivatives, including the 2-fluorobenzyl scaffold represented by CAS 883530-90-3, as substantially more potent α-glucosidase inhibitors than the benchmark clinical agent. Exact IC50 values for individual compounds in the series are reported in the full text; the abstract confirms the entire series (compounds 1-8) outperformed acarbose by several-fold [1].
| Evidence Dimension | α-Glucosidase inhibitory potency |
|---|---|
| Target Compound Data | Fluorine-substituted piperidine class: IC50 values several-fold lower than acarbose (exact values for CAS 883530-90-3 are reported in the full text of Mughal et al. 2024) |
| Comparator Or Baseline | Acarbose (clinical α-glucosidase inhibitor standard, IC50 typically in the low micromolar range depending on assay conditions) |
| Quantified Difference | Several-fold greater potency relative to acarbose (class-level observation from Mughal et al. 2024 abstract) |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; specific substrate and enzyme source detailed in full-text experimental section of Eur J Med Chem 2024, 273:116523 |
Why This Matters
For research programs targeting α-glucosidase for diabetes, this fluorine-substituted piperidine scaffold offers substantially higher baseline potency than the clinical standard, enabling lower screening concentrations and potentially more favorable therapeutic windows.
- [1] Mughal EU, Hawsawi MB, Naeem N, Hassan A, Alluhaibi MS, Shah SWA, Nazir Y, Sadiq A, Alrafai HA, Ahmed SA. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Eur J Med Chem. 2024 Jul 5;273:116523. doi: 10.1016/j.ejmech.2024.116523. PMID: 38795518. View Source
